molecular formula C11H22ClNO2 B2463187 Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride CAS No. 118786-13-3

Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride

Cat. No.: B2463187
CAS No.: 118786-13-3
M. Wt: 235.75
InChI Key: LIXGZKPKSLVZRP-UFIFRZAQSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride, reflecting its precise stereochemical configuration and functional group arrangement. The Chemical Abstracts Service registry number 1956389-81-3 uniquely identifies this specific trans-isomeric form of the hydrochloride salt. Alternative nomenclature systems recognize this compound through various synonymous designations, including trans-tert-butyl 4-aminocyclohexanecarboxylate hydrochloride and trans-4-amino-cyclohexanecarboxylic acid tert-butyl ester hydrochloride.

The compound possesses multiple catalog numbers across different chemical suppliers, demonstrating its commercial availability and research significance. ChemicalBook assigns the CBNumber CB73144038 to this compound, while Chemspace utilizes the identifier CSCS00102953789. The MDL number MFCD30063701 provides additional database cross-referencing capabilities. These multiple identification systems ensure accurate compound tracking across various chemical databases and supplier catalogs.

The systematic naming convention follows International Union of Pure and Applied Chemistry rules by specifying the tert-butyl ester functionality at position 1 and the amino substituent at position 4 of the cyclohexane ring. The (1r,4r) designation explicitly defines the relative stereochemistry of the two substituents in the trans configuration. The hydrochloride salt designation indicates the protonation state of the amino group, forming an ionic compound with enhanced stability and solubility characteristics.

Molecular Formula and Weight Analysis

The molecular formula C11H22ClNO2 accurately represents the atomic composition of tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride. This formula indicates the presence of eleven carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 235.75 grams per mole. The molecular weight calculation accounts for the hydrochloride salt formation, where the additional hydrogen chloride molecule contributes 36.46 atomic mass units to the base compound.

Comparative analysis with the free base form reveals the impact of salt formation on molecular properties. The corresponding free base, tert-butyl trans-4-aminocyclohexane-1-carboxylate, possesses the molecular formula C11H21NO2 with a molecular weight of 199.29 grams per mole. This comparison demonstrates that hydrochloride salt formation increases the molecular weight by 36.46 grams per mole, representing an 18.3% increase from the free base form.

The molecular composition analysis reveals specific structural contributions from each functional group component. The tert-butyl ester group contributes C4H9O2 to the overall formula, representing the 1,1-dimethylethyl ester functionality. The cyclohexane ring system contributes C6H10, while the amino substituent adds NH2 to the base structure. The trans-stereochemistry designation does not alter the molecular formula but significantly impacts the three-dimensional spatial arrangement of atoms.

Property Value Source
Molecular Formula C11H22ClNO2
Molecular Weight 235.75 g/mol
Free Base Formula C11H21NO2
Free Base Weight 199.29 g/mol
Weight Increase (HCl) 36.46 g/mol Calculated

Stereochemical Configuration and Isomeric Forms

The stereochemical configuration of this compound exhibits critical importance in determining its physical and chemical properties. The trans designation indicates that the amino group at position 4 and the carboxylate ester group at position 1 occupy opposite faces of the cyclohexane ring, specifically adopting the (1r,4r) absolute configuration. This stereochemical arrangement contrasts significantly with the corresponding cis-isomer, which maintains both substituents on the same face of the ring system.

The cis-isomeric form, tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride, possesses a distinct Chemical Abstracts Service registry number of 118786-13-3. Despite sharing identical molecular formulas and weights, these stereoisomers exhibit different physical properties, conformational preferences, and biological activities. The cis-configuration places both substituents in either axial-axial or equatorial-equatorial positions during chair interconversion, while the trans-configuration allows one substituent to occupy an axial position while the other adopts an equatorial orientation.

Conformational analysis of the trans-isomer reveals preferential adoption of the chair conformation where the bulky tert-butyl ester group occupies an equatorial position to minimize steric interactions. This conformational preference results from the reduced 1,3-diaxial interactions when the larger substituent adopts the equatorial orientation. The amino group, being smaller, can more readily accommodate the axial position without significant steric penalty. This conformational behavior directly influences the compound's reactivity patterns and molecular recognition properties.

The stereochemical stability of the trans-configuration contributes to its synthetic utility as a building block in pharmaceutical chemistry. Unlike cis-1,4-disubstituted cyclohexanes, which exhibit equivalent energies for both chair conformations due to symmetry considerations, the trans-isomer demonstrates a clear conformational preference that enhances its predictable reactivity patterns.

Crystallographic Data and Conformational Analysis

The crystallographic characterization of this compound provides essential insights into its solid-state structure and intermolecular interactions. The compound typically crystallizes as white to off-white crystalline powder or crystals, indicating ordered solid-state packing arrangements. The formation of crystalline materials suggests the presence of favorable intermolecular interactions, likely involving hydrogen bonding between the protonated amino groups and chloride ions.

Conformational analysis reveals that the trans-4-aminocyclohexane-1-carboxylate system preferentially adopts chair conformations that minimize steric interactions between substituents. The tert-butyl ester group, being significantly bulkier than the amino substituent, demonstrates strong preference for equatorial positioning to avoid unfavorable 1,3-diaxial interactions. This conformational preference results in the amino group occupying the axial position, where it can participate in intermolecular hydrogen bonding networks in the crystal lattice.

The hydrochloride salt formation significantly influences the crystal packing arrangement through ionic interactions between the protonated amino groups and chloride counterions. These electrostatic interactions, combined with hydrogen bonding capabilities of the ammonium functionality, contribute to the enhanced crystallinity and stability of the salt form compared to the free base. The polar nature of the salt facilitates formation of extended hydrogen bonding networks that stabilize the crystal structure.

Storage temperature requirements indicate room temperature stability for the crystalline form, suggesting robust crystal packing that resists thermal decomposition under ambient conditions. The compound maintains its crystalline integrity when stored in dark, dry conditions, indicating resistance to moisture-induced structural changes that might disrupt the crystal lattice organization.

Comparative Structural Analysis with Related Cyclohexane Derivatives

Comparative analysis with structurally related cyclohexane derivatives illuminates the unique characteristics of this compound. The trans-4-aminocyclohexanecarboxylic acid, bearing Chemical Abstracts Service number 3685-25-4, represents the parent carboxylic acid from which the tert-butyl ester derives. This parent compound exhibits a molecular formula of C7H13NO2 and molecular weight of 143.186 grams per mole, demonstrating the structural impact of tert-butyl ester protection.

The methyl ester analog, methyl trans-4-aminocyclohexanecarboxylate hydrochloride (Chemical Abstracts Service 61367-07-5), provides direct comparison of ester group effects on molecular properties. With molecular formula C8H16ClNO2 and molecular weight 193.67 grams per mole, this compound demonstrates how ester chain length influences molecular size and properties. The tert-butyl ester increases molecular weight by 42.08 grams per mole compared to the methyl ester, reflecting the bulkier protecting group's contribution.

Stereochemical comparisons with the corresponding cis-isomer reveal fundamental differences in conformational behavior and molecular recognition. While both trans and cis forms share identical molecular connectivity, their three-dimensional arrangements create distinct molecular shapes that influence binding interactions and reactivity patterns. The trans-configuration's preferential equatorial positioning of the bulky tert-butyl group contrasts with the cis-isomer's symmetric conformational behavior.

The Boc-protected analog, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (Chemical Abstracts Service 53292-89-0), demonstrates alternative protecting group strategies for the amino functionality. With molecular formula C12H21NO4 and molecular weight 243.30 grams per mole, this compound illustrates how amino protection influences molecular properties while maintaining the trans-cyclohexane core structure.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Difference
Trans-4-aminocyclohexanecarboxylic acid 3685-25-4 C7H13NO2 143.186 Parent acid
Methyl trans-4-aminocyclohexanecarboxylate HCl 61367-07-5 C8H16ClNO2 193.67 Methyl ester
Tert-butyl trans-4-aminocyclohexane-1-carboxylate HCl 1956389-81-3 C11H22ClNO2 235.75 Tert-butyl ester
Trans-4-(Boc-amino)cyclohexanecarboxylic acid 53292-89-0 C12H21NO4 243.30 Boc protection

Properties

IUPAC Name

tert-butyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8;/h8-9H,4-7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXGZKPKSLVZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118786-13-3, 1956389-81-3
Record name tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride typically involves the reaction of trans-4-aminocyclohexanecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like methylene chloride at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves the use of chiral ligand reagents to achieve high stereoselectivity. For example, the condensation of chiral ligand reagent tert-butyl sulfinyl amine with 4-oxocyclohexane carboxylic ester, followed by reduction, yields the desired product with high trans selectivity . This method is advantageous due to its mild reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Trifluoroacetic acid: for deprotection reactions.

    Sodium borohydride: for reduction reactions.

    Hydrogen peroxide: for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride yields the corresponding alcohol, while oxidation with hydrogen peroxide yields the corresponding ketone.

Scientific Research Applications

Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting specific receptors or enzymes.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share key structural motifs with the target molecule, such as cyclic backbones, ester groups, and amine functionalities (Table 1):

Table 1: Structural Comparison of Cyclic Amine-Ester Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features
Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride (1956389-81-3) C₁₁H₂₂ClNO₂ 235.8 Trans-cyclohexane, tert-butyl ester, hydrochloride salt
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (76308-26-4) C₁₀H₂₀ClNO₂ 229.7 Trans-cyclohexane, ethyl ester, acetate side chain, hydrochloride salt
Ethyl 1-aminocyclobutanecarboxylate hydrochloride (145143-60-8) C₇H₁₄ClNO₂ 179.6 Cyclobutane ring, ethyl ester, amino group at 1-position, hydrochloride salt
Key Observations:
  • Ring Size and Strain : The target compound’s cyclohexane ring offers conformational flexibility and lower ring strain compared to cyclobutane derivatives (e.g., CAS 145143-60-8), which may influence metabolic stability and synthetic accessibility .
  • Ester Groups : The tert-butyl ester in the target compound is bulkier and more hydrolytically stable than ethyl esters (e.g., CAS 76308-26-4), which may degrade faster under acidic or basic conditions. This stability is advantageous in multi-step syntheses requiring selective deprotection .

Physicochemical and Functional Properties

Hydrophobicity:
  • The tert-butyl group in the target compound increases lipophilicity compared to ethyl esters, as evidenced by higher calculated logP values (estimated ~1.8 vs. ~0.5 for ethyl analogs). This property may enhance blood-brain barrier penetration in CNS-targeted drugs.
Stability:
  • Tert-butyl esters resist hydrolysis under physiological pH better than ethyl esters, reducing premature degradation in prodrug applications. For example, ethyl esters (e.g., CAS 76308-26-4) may hydrolyze rapidly in vivo, limiting their utility as sustained-release intermediates .

Biological Activity

Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C11_{11}H19_{19}ClN2_2O2_2 with a molecular weight of approximately 235.75 g/mol. Its structure includes a cyclohexane ring, an amino group, and a tert-butyl ester functional group, which contribute to its stability and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its role as a ligand that interacts with various receptors and enzymes. This interaction can modulate their activity, leading to diverse biological effects depending on the specific target and context .

Potential Targets:

  • Receptors : The compound may bind to specific receptor sites, influencing signaling pathways.
  • Enzymes : It can act as an inhibitor or activator of enzymatic reactions, impacting metabolic processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Pharmaceutical Applications : It has been studied for its potential use as an intermediate in drug development, particularly for targeting various biological pathways involved in diseases .
  • Protein Interaction : The compound's ability to form stable complexes with proteins suggests a role in modulating biological pathways, which is crucial for therapeutic applications .
  • Stereoselectivity : The high stereoselectivity of this compound allows for specific interactions with biological targets, enhancing its effectiveness in medicinal chemistry .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl trans-4-aminocyclohexanecarboxylate hydrochlorideC9_{9}H15_{15}ClN2_2O2_2Lacks tert-butyl group; methyl group may alter reactivity.
Cyclohexanecarboxylic acid, 4-amino-, methyl esterC9_{9}H15_{15}NO2_2Contains a methyl ester instead of tert-butyl; different solubility properties.
Octanoic acid, 8-amino-, 1,1-dimethylethyl esterC12_{12}H25_{25}NO2_2Longer carbon chain; potential for different biological activity due to hydrophobicity.

The combination of the tert-butyl group and the trans configuration of the amino cyclohexane ring distinguishes this compound from others, potentially influencing its biological activity and reactivity .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential in therapeutic applications for metabolic disorders .
  • Pharmacokinetic Studies : Ongoing investigations into the pharmacokinetics and dynamics of this compound aim to elucidate its absorption, distribution, metabolism, and excretion (ADME), which are critical for understanding its therapeutic potential .

Q & A

Q. What are the key synthetic methodologies for Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Esterification : Reacting a cyclohexane carboxylic acid derivative with tert-butyl chloroformate under anhydrous conditions to form the tert-butyl ester.
  • Amination : Introducing the amino group at the trans-4 position via catalytic hydrogenation or reductive amination.
  • Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt. Optimization includes controlling temperature, solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Purification often employs recrystallization or column chromatography to achieve >95% purity .

Q. How is structural confirmation and purity assessment conducted for this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the trans configuration of the amino and carboxylate groups by analyzing coupling constants (e.g., 3JHH^3J_{HH} for axial-equatorial proton interactions).
  • HPLC : Reverse-phase chromatography with UV detection confirms purity, ensuring absence of cis-isomer contaminants.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical values) .

Q. What are the critical storage and handling protocols to maintain stability?

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation.
  • Use anhydrous solvents (e.g., dry DMF) during experiments to avoid degradation. Safety protocols include fume hood usage and PPE (gloves, lab coats) to minimize inhalation or dermal exposure .

Advanced Research Questions

Q. How does stereochemistry (trans vs. cis configuration) impact biological activity or synthetic applications?

The trans configuration enhances conformational rigidity, improving binding affinity to biological targets like neurotransmitter receptors. For example, trans isomers exhibit higher selectivity for glutamate receptor modulation compared to cis analogs (similarity index: 0.97 in structural comparisons). Computational docking studies and in vitro assays (e.g., radioligand binding) are used to validate stereochemical effects .

Q. What experimental models resolve contradictions in neuropharmacological data?

Discrepancies in neurotransmitter modulation (e.g., conflicting EC50_{50} values across studies) are addressed using:

  • Primary Neuronal Cultures : Dose-response curves in rat hippocampal neurons to assess glutamate uptake inhibition.
  • Knockout Models : Transgenic mice lacking specific receptors (e.g., NMDA) to isolate target interactions.
  • Meta-Analysis : Cross-referencing data from PubMed and Scopus to identify confounding variables (e.g., solvent effects in assays) .

Q. How are synthetic yield discrepancies resolved under varying reaction conditions?

Contradictions in yields (e.g., 60% vs. 85% in academic vs. industrial settings) are investigated through:

  • Design of Experiments (DoE) : Statistical optimization of parameters like catalyst loading (e.g., palladium on carbon) and hydrogen pressure.
  • Kinetic Studies : Monitoring reaction progress via inline FTIR to identify intermediates or side reactions.
  • Scale-Down Simulations : Mimicking industrial continuous-flow conditions in lab-scale microreactors to assess mass transfer limitations .

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